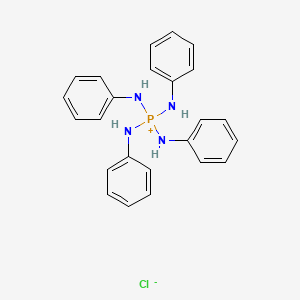

Tetrakis(phenylamino)phosphonium chloride

Description

Properties

IUPAC Name |

tetraanilinophosphanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4P.ClH/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24;/h1-20,25-28H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAIENLMNROBDY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N[P+](NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis(phenylamino)phosphonium chloride typically involves the reaction of phosphorus trichloride with aniline in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The general reaction can be represented as follows:

PCl3+4C6H5NH2→[P(NHC6H5)4]Cl+3HCl

The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of tetrakis(phenylamino)phosphonium chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistent quality of the final product. The purification of the compound is typically achieved through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(phenylamino)phosphonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The phenylamino groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphonium compounds.

Scientific Research Applications

Tetrakis(phenylamino)phosphonium chloride has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of tetrakis(phenylamino)phosphonium chloride involves its interaction with molecular targets through its phenylamino groups. These groups can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Tetrakis(hydroxymethyl)phosphonium Chloride (THPC)

Structure : [P(CH₂OH)₄]Cl (Molecular weight: 190.58 g/mol ) .

Applications :

- Crosslinking Agent: THPC reacts with amino and hydroxyl groups in proteins (e.g., gelatin) to form cytocompatible hydrogels for biomedical applications .

- Nanoparticle Assembly: Induces self-assembly/disassembly of gold nanoparticles via oxidation on particle surfaces, characterized by ³¹P NMR .

- Oxygen Scavenger: Rapidly scavenges oxygen in polymer gel dosimeters for radiation therapy . Toxicity: Classified as a Level F noncarcinogen with equivocal transformation activity in BALB/c-3T3 cells (t-statistic = 1.27) . Chronic exposure in rats causes peripheral neuropathy at doses ≥40 mg/kg/day .

Tetrakis(hydroxymethyl)phosphonium Sulfate (THPS)

Structure : [P(CH₂OH)₄]₂SO₄ (Molecular weight: 406.31 g/mol ).

Applications :

Tetrakis(benzylamino)phosphonium Chloride

Structure : [P(NHCH₂C₆H₅)₄]Cl (Molecular weight: 529.05 g/mol ) .

Key Features :

Tetrakis(anilinomethyl)phosphonium Chloride

Structure: [P(CH₂NHPh)₄]Cl. Reactivity: Disproportionates in ethanol to form 1,7-diphenyl-1,7-diaza-3,3'-biphosphetidine, a cyclic ligand for transition metals .

Comparative Data Table

Research Findings and Key Differences

- Structural Flexibility: THPC and THPS exhibit higher reactivity toward nucleophiles (e.g., amines, hydroxyls) due to labile hydroxymethyl groups, enabling crosslinking and oxygen scavenging . In contrast, phenylamino and benzylamino derivatives prioritize steric stabilization and ligand formation .

- Toxicity: THPC/THPS show defined toxicological profiles (neurotoxicity, noncarcinogenic), while data for phenylamino derivatives remain sparse .

- Applications: Phenylamino derivatives excel in catalysis and supramolecular chemistry, whereas THPC/THPS dominate biomedical and environmental sectors .

Biological Activity

Tetrakis(phenylamino)phosphonium chloride (TPAPC) is a phosphonium salt that has garnered attention for its unique biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of TPAPC, focusing on its mechanisms of action, toxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

TPAPC is characterized by its tetravalent phosphorus center bonded to four phenylamino groups, making it a lipophilic compound. Its chemical formula is , and it has distinct physical properties that contribute to its biological interactions.

Mechanisms of Biological Activity

The biological activity of TPAPC can be attributed to several mechanisms:

- Antioxidant Properties : TPAPC has shown potential as an antioxidant, which may play a role in mitigating oxidative stress in biological systems.

- Cellular Uptake : The lipophilic nature of TPAPC facilitates its cellular uptake, allowing it to interact with various cellular components and possibly alter metabolic pathways.

- Enzyme Inhibition : Preliminary studies suggest that TPAPC may inhibit certain enzymes involved in cellular signaling pathways, although specific targets remain to be fully elucidated.

Toxicity Studies

Several studies have investigated the toxicity profile of TPAPC:

- Genetic Toxicology : Studies have shown that TPAPC exhibits mutagenic effects in mammalian cells. For instance, cytogenetic tests conducted on Chinese Hamster Ovary (CHO) cells indicated chromosome aberrations upon exposure to TPAPC at certain concentrations .

- Chronic Toxicity : Chronic bioassays performed on rodents have demonstrated varying levels of toxicity. For example, female F344 rats exposed to TPAPC via gavage exhibited significant weight loss and organ damage at higher doses .

Summary of Toxicity Findings

| Study Type | Organism | Key Findings |

|---|---|---|

| Cytogenetic Study | CHO Cells | Induced chromosome aberrations |

| Chronic Toxicity | F344 Rats | Weight loss and organ damage at high doses |

| Micronucleus Test | B6C3F1 Mice | Positive results indicating potential mutagenicity |

Case Studies and Applications

Q & A

Q. What are the established synthetic routes for Tetrakis(phenylamino)phosphonium chloride, and how do reaction conditions influence yield and purity?

Tetrakis(phenylamino)phosphonium chloride is typically synthesized via nucleophilic substitution between phosphorus pentachloride (PCl₅) and benzylamine derivatives. details a method where PCl₅ (2 mmol) is added dropwise to a toluene solution of benzylamine (8 mmol) at 0°C, followed by refluxing for 3 hours . The product is filtered, washed with solvents (water, toluene, chloroform), and crystallized from methanol/acetonitrile. Key factors affecting yield include:

- Temperature control : Lower temperatures (0°C) minimize side reactions during initial mixing.

- Solvent choice : Toluene facilitates solubility of reactants, while polar solvents like methanol aid crystallization.

- Stoichiometry : A 1:4 molar ratio of PCl₅ to benzylamine ensures complete substitution of chloride ligands.

Purity is confirmed via elemental analysis and single-crystal X-ray diffraction (SC-XRD) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing Tetrakis(phenylamino)phosphonium chloride?

- Single-crystal X-ray diffraction (SC-XRD) : Reveals distorted tetrahedral geometry around phosphorus, with P–N bond lengths of ~1.62 Å and N–P–N angles ranging from 100.55° to 114.83° due to hydrogen-bonding interactions . SC-XRD data (space group P2₁2₁2₁) also show polymeric chains of alternating phosphonium and chloride ions with P⋯Cl distances of ~3.2 Å .

- 31P NMR : Detects phosphorus environment shifts; however, evidence specific to Tetrakis(phenylamino)phosphonium chloride is limited. Comparative studies on analogous compounds (e.g., THPC) suggest δ ~20–30 ppm for tetra-substituted phosphonium ions .

- FT-IR : Identifies N–H stretching (~3300 cm⁻¹) and P–N vibrational modes (~500–600 cm⁻¹) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability data for Tetrakis(phenylamino)phosphonium chloride are sparse, but analogous phosphonium salts (e.g., THPC) degrade under oxidative or high-temperature conditions. Key considerations:

- Storage : Store in airtight containers at 0–6°C to prevent hydrolysis or oxidation .

- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides), which may trigger hazardous decomposition (e.g., release of HCl, phosphorus oxides) .

- Light sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Advanced Research Questions

Q. What mechanisms explain the compound’s role in nanoparticle assembly, and how can these be optimized for material science applications?

demonstrates that phosphonium salts like Tetrakis(hydroxymethyl)phosphonium chloride (THPC) induce reversible self-assembly of gold nanoparticles (AuNPs) via ligand exchange and oxidation. For Tetrakis(phenylamino)phosphonium chloride:

- Assembly mechanism : Phenylamino groups may displace citrate ligands on AuNPs, promoting linear chain formation through π-π stacking (inter-ring distance ~4.0 Å) .

- Disassembly : Oxidation of phosphonium to phosphate on the nanoparticle surface destabilizes interactions, reverting to monodisperse particles.

- Optimization : Adjusting pH, ionic strength, and phosphonium-to-AuNP ratios can modulate assembly kinetics and morphology .

Q. How can contradictions in reported structural data (e.g., bond angles, hydrogen-bonding networks) be resolved?

Discrepancies in crystallographic data (e.g., N–P–N angles varying by >10°) arise from differences in hydrogen-bonding environments and crystallization solvents. To resolve these:

- High-resolution SC-XRD : Collect data at low temperatures (e.g., 193 K) to minimize thermal motion artifacts .

- Computational modeling : Density Functional Theory (DFT) simulations can validate observed geometries and predict electronic effects of substituents (e.g., benzyl vs. phenyl groups) .

- Comparative studies : Analyze isostructural analogs (e.g., [P(NHPh)₄]Cl) to identify trends in bond lengths and angles .

Q. What methodologies are effective for assessing the compound’s environmental impact, particularly in aqueous systems?

- Adsorption studies : Biochar effectively removes phosphonium salts from water via π-π and electrostatic interactions. Parameters like pH (optimal ~6–8) and biochar surface area (>300 m²/g) significantly affect efficiency .

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to evaluate acute toxicity (LC₅₀/EC₅₀). Limited data exist for Tetrakis(phenylamino)phosphonium chloride, but THPC shows moderate aquatic toxicity (EC₅₀ ~10 mg/L) .

- Degradation pathways : Advanced oxidation processes (e.g., UV/H₂O₂) break down phosphonium ions into phosphate and benign organic byproducts .

Q. How can the compound be integrated into biomedical hydrogels while maintaining cytocompatibility?

highlights THPC’s use as a crosslinker in gelatin hydrogels. For Tetrakis(phenylamino)phosphonium chloride:

- Crosslinking mechanism : React with amine groups in proteins (e.g., gelatin) to form stable P–N bonds.

- Cytocompatibility : Post-crosslinking thermal treatment (e.g., 60°C for 1 hour) reduces residual monomer toxicity .

- Functionalization : Incorporate LAPONITE® nanoparticles to enhance mechanical strength and cell adhesion .

Data Contradictions and Resolution

Q. Why do some studies report strong π-π stacking in the crystal structure, while others dismiss it?

notes centroid–centroid distances of ~4.0 Å between phenyl rings, which exceeds the typical threshold for π-π interactions (~3.4–3.8 Å). This suggests weak or absent stacking, with structural cohesion primarily driven by N–H⋯Cl hydrogen bonds . Discrepancies may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.